molecular formula C14H9ClF3NO2 B1671121 Efavirenz CAS No. 154598-52-4

Efavirenz

Cat. No. B1671121
M. Wt: 315.67 g/mol
InChI Key: XPOQHMRABVBWPR-ZDUSSCGKSA-N
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Description

Efavirenz (EFV) is an antiretroviral drug used to treat HIV-1 infections. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI), which blocks the HIV-1 reverse transcriptase enzyme and prevents the virus from replicating. EFV is effective in treating HIV-1 infections, and is often used in combination with other antiretroviral medications.

Scientific research applications

Drug Delivery Systems

Research has developed multicomponent systems combining cyclodextrins and hydrophilic polymers to enhance the aqueous solubility of Efavirenz, aiming to improve its bioavailability. This approach has shown significant increases in the dissolution rate of Efavirenz, making it a viable and effective method for drug delivery with potential for industrial scale-up. Such innovations are crucial for drugs classified under the Biopharmaceutical Classification System as class II, like Efavirenz, which have low solubility but high permeability (Vieira et al., 2015).

Pharmacogenetic Associations

Studies have explored the genetic underpinnings affecting the plasma concentrations of Efavirenz and their clinical implications. Notably, polymorphisms in genes such as CYP2B6, CYP2A6, and UGT2B7 have been identified to influence Efavirenz metabolism significantly. This variability in genetic metabolism can impact the drug's efficacy and safety, offering insights for personalized medicine approaches in HIV treatment (Sarfo et al., 2014).

Mitochondrial Function and Autophagy

Efavirenz has been shown to induce mitochondrial dysfunction and autophagy in hepatic cells, linking these processes to its hepatotoxic effects. The reduction in mitochondrial function and energy production by Efavirenz suggests a need for further exploration into its long-term impact on cellular health, particularly in the liver (Blas-García et al., 2010).

Solid Dispersion for Improved Solubility

Another study focused on creating a solid dispersion of Efavirenz with PVP K-30 using solvent and kneading methods to address its poor aqueous solubility. This research highlighted the potential for solid dispersion techniques to enhance drug dissolution rates, offering a pathway to improve absorption and therapeutic outcomes for drugs with solubility challenges (Alves et al., 2014).

properties

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046029
Record name Efavirenz
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Molecular Weight

315.67 g/mol
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Physical Description

Solid
Record name Efavirenz
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Solubility

Practically insoluble in water (less than 10 mg/L), 8.55e-03 g/L
Record name EFAVIRENZ
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Record name Efavirenz
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Mechanism of Action

Similar to zidovudine, efavirenz inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). Antiviral activity of efavirenz is dependent on intracellular conversion to the active triphosphorylated form. The rate of efavirenz phosphorylation varies, depending on cell type. It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body. Even though human DNA polymerase is less susceptible to the pharmacologic effects of triphosphorylated efavirenz, this action may nevertheless account for some of the drug's toxicity., Efavirenz diffuses into the cell where it binds adjacent to the active site of reverse transcriptase. This produces a conformational change in the enzyme that inhibits function.
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Product Name

Efavirenz

Color/Form

Crystals from toluene:heptane, White to slightly pink crystalline powder

CAS RN

154598-52-4
Record name Efavirenz
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Record name (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one
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Melting Point

139-141 °C, 139 - 141 °C
Record name Efavirenz
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Efavirenz
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95,400
Citations
JC Adkins, S Noble - Drugs, 1998 - Springer
… during coadministration with efavirenz. Use of efavirenz in combination with saquinavir as the sole protease inhibitor is not recommended. ▲ Once-daily efavirenz in combination with …
Number of citations: 358 link.springer.com
SME Vrouenraets, FWNM Wit, J Tongeren… - Expert opinion on …, 2007 - Taylor & Francis
… efavirenz-based combination regimens is good, as has been demonstrated in many clinical trials. Efavirenz … why efavirenz became a component of preferred treatment regimens today. …
Number of citations: 168 www.tandfonline.com
F Maggiolo - Journal of Antimicrobial Chemotherapy, 2009 - academic.oup.com
… The efficacy of efavirenz has been established in numerous randomized trials … , efavirenz showed greater virological efficacy than the boosted protease inhibitor (PI), lopinavir. Efavirenz …
Number of citations: 156 academic.oup.com
NY Rakhmanina, JN Van den Anker - Expert opinion on drug …, 2010 - Taylor & Francis
Importance of the field: The use of the first generation non-nucleoside reverse transcriptase inhibitor efavirenz (EFV) as a component of first-line antiretroviral therapy has been accepted …
Number of citations: 164 www.tandfonline.com
N Apostolova, HA Funes, A Blas-Garcia… - Journal of …, 2015 - academic.oup.com
… The NNRTI efavirenz has long been one of the most frequently employed … efavirenz being replaced by other drugs in the initial treatment selection or to switching of therapy to efavirenz-…
Number of citations: 189 academic.oup.com
F Maggiolo - Expert Opinion on Pharmacotherapy, 2007 - Taylor & Francis
… Efavirenz is a non-nucleoside reverse transcriptase inhibitor that acts by non-competitive inhibition of the viral enzyme. Efavirenz-… Efavirenz is administered once-daily and its simple …
Number of citations: 23 www.tandfonline.com
CA Kenedi, HW Goforth - AIDS and Behavior, 2011 - Springer
… Concerns regarding the use of efavirenz in patients with a history of mental illness may … effects of efavirenz, and also attempts to provide guidance to clinicians using efavirenz to treat …
Number of citations: 189 link.springer.com
A Graul, X Rabasseda, J Castaner - Drugs of the Future, 1998 - access.portico.org
Efavirenz Page 1 (DMAP) in dichloromethane to give the acyl derivative (XVI) as a diastereomeric mixture that is resolved by crystallization and finally decomposed with HCl in ethanol …
Number of citations: 28 access.portico.org
DB Clifford, S Evans, Y Yang, EP Acosta… - Annals of internal …, 2005 - acpjournals.org
… who were receiving efavirenz and those who were not. The efavirenz group experienced … A sleep index revealed that participants receiving efavirenz had more “bad dreams” during …
Number of citations: 333 www.acpjournals.org
S Staszewski, J Morales-Ramirez… - … England Journal of …, 1999 - Mass Medical Soc
Background Efavirenz is a nonnucleoside reverse-transcriptase inhibitor of human immunodeficiency virus type 1 (HIV-1). We compared two regimens containing efavirenz, one with a …
Number of citations: 271 www.nejm.org

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